1-(4-Methylphenyl)ethanol
Overview
Description
1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an organic compound with the molecular formula C9H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-methylphenyl group. This compound is found in the essential oils of some plants in the ginger family and is used as a flavoring agent .
Mechanism of Action
Target of Action
This compound is a member of toluenes , which are compounds containing a benzene ring
Mode of Action
As a member of toluenes , it may interact with its targets through hydrophobic interactions due to its benzene ring structure.
Biochemical Pathways
Given its structural similarity to other toluenes , it may potentially influence pathways involving aromatic compounds.
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. The metabolism and excretion of this compound are yet to be elucidated.
Result of Action
It is known to serve as a component of the essential oil from some plants in the ginger family and is used as a flavoring agent . .
Preparation Methods
1-(4-Methylphenyl)ethanol can be synthesized through various methods:
Grignard Reaction: One common method involves the reaction of p-tolylmagnesium bromide with acetaldehyde in an ether solvent.
Reduction of Ketones: Another method includes the reduction of 4-methylacetophenone using sodium metal in ethanol.
Oxidation of Alkanes: A more recent method involves the oxidation of 4-methylethylbenzene using an iron complex and hydrogen peroxide in methanol at room temperature.
Chemical Reactions Analysis
1-(4-Methylphenyl)ethanol undergoes several types of chemical reactions:
Scientific Research Applications
1-(4-Methylphenyl)ethanol has various applications in scientific research:
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanol can be compared with other similar compounds:
1-(4-Methoxyphenyl)ethanol: This compound has a methoxy group instead of a methyl group, which affects its chemical reactivity and applications.
1-(4-Chlorophenyl)ethanol: The presence of a chlorine atom in this compound makes it more reactive in substitution reactions compared to this compound.
1-(4-Nitrophenyl)ethanol: The nitro group in this compound significantly alters its electronic properties, making it more susceptible to reduction reactions.
Properties
IUPAC Name |
1-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862145 | |
Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |
Record name | p,alpha-Dimethylbenzyl alcohol | |
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Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
536-50-5, 5788-09-0 | |
Record name | 1-(4-Methylphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p,alpha-Dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |
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Record name | 1-(4-Methylphenyl)ethanol | |
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Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
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Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
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Record name | p,α-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |
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Record name | 1-P-TOLYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |
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Record name | (±)-1-(4-Methylphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1-(4-Methylphenyl)ethanol in different industries?
A1: this compound, also known as 4-methylphenethyl alcohol, is a valuable compound found in the essential oils of some plants in the ginger family. [] It is widely used as a flavoring agent in perfumes, soaps, and detergents. [] Additionally, it exhibits antibacterial activity against Pseudomonas aeruginosa. []
Q2: Can you describe the enantioselective biotransformation of 1-(4-Methylphenyl)ethanone to this compound?
A2: Research shows that P. crispum cells can enantioselectively reduce 1-(4-methylphenyl)ethanone to (S)-(–)-1-(4-methyl)ethanol in an aqueous solution. At 23-27°C for 48 hours, this reaction yields 49% of the (S)-enantiomer with 96% enantiomeric excess (ee). [] Interestingly, extending the reaction time to 144 hours only slightly increases the yield to 51% but reduces the optical purity to 80% ee. [] Similar results were observed with D. carota cells. []
Q3: How do exogenous reducing agents influence the biotransformation of 1-(4-Methylphenyl)ethanone?
A3: Adding ethanol, isopropanol, or glucose to the reaction mixture can significantly impact the yield and enantioselectivity of 1-(4-Methylphenyl)ethanone bioreduction. While ethanol (1-5%) and isopropanol (1-5%) result in poor yields and low optical purity after 144 hours, using an equimolar amount of glucose for the same duration increases the yield to 52% while maintaining 96% ee. [] Notably, shorter reaction times (72 hours) with isopropanol (1-3%) decrease (S)-(–)-1-(4-methylphenyl)ethanol yield and increase the remaining starting material. []
Q4: Describe a chemical synthesis route for 1-(4-Methylphenyl)ethylnicotinate that utilizes this compound as a starting material.
A4: 1-(4-Methylphenyl)ethylnicotinate can be synthesized by reacting this compound with nicotinoyl chloride. [] The nicotinoyl chloride itself is prepared from nicotinic acid. [] Optimization of this synthetic route can yield up to 70% of 1-(4-Methylphenyl)ethylnicotinate with a purity exceeding 98%. []
Q5: Can this compound be directly converted to its corresponding ester?
A5: Yes, a novel reaction pathway utilizing performic acid (PFA) allows for the direct oxidation of this compound to its corresponding ester. [] This method, investigated in formic acid, also produces the corresponding ketone as a byproduct. [] Kinetic studies revealed the reaction rate constants and orders for the different reaction pathways involved, including alcohol to ester, alcohol to ketone, and ketone to ester. [] This discovery could have significant implications for lignin degradation technologies. []
Q6: How can this compound be used to synthesize primary amines?
A6: this compound can be used as a starting material for the synthesis of primary amines through N-alkylation of ammonia. [] Water-soluble dicationic iridium complexes with N-heterocyclic carbene and diammine ligands exhibit high catalytic activity for this reaction, relying on hydrogen-transfer processes. [] This method efficiently produces various primary amines while using readily available and safe aqueous ammonia as the nitrogen source. [] For example, reacting this compound with aqueous ammonia at 150°C for 40 hours in the presence of the iridium catalyst yields 83% of 1-(4-methylphenyl)ethylamine. []
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